molecular formula C22H22N2O4S2 B7713977 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide

3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide

Cat. No. B7713977
M. Wt: 442.6 g/mol
InChI Key: JMIHQTOSXAQAED-UHFFFAOYSA-N
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Description

3-(Dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide (DMSMPB) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. DMSMPB is a benzamide derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-2, which are involved in the development of cancer and other diseases.
Biochemical and Physiological Effects:
3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide has several advantages for lab experiments, such as its stability and solubility in various solvents. However, one of the limitations of 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the use of 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide in scientific research. One potential area of research is in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide could also be used as a tool for studying the mechanisms of various diseases and for identifying potential drug targets. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide in humans.
Conclusion:
In conclusion, 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide is a chemical compound that has shown promising results in scientific research for its potential applications in various fields such as medicine, pharmacology, and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide and its applications in various fields.

Synthesis Methods

The synthesis of 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide involves the reaction between 3-nitro-4-methoxy-N-phenylbenzamide and dimethyl sulfamide in the presence of a reducing agent. The reaction results in the formation of 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide, which is then purified through various techniques such as recrystallization and chromatography.

Scientific Research Applications

3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide has been extensively studied for its potential applications in various scientific fields. One of the major applications of 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide is in the field of pharmacology, where it has shown promising results in the treatment of various diseases such as cancer and Alzheimer's disease. 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide has also been studied for its potential use as an anti-inflammatory agent and as a potential drug target for various diseases.

properties

IUPAC Name

3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-24(2)30(26,27)21-15-16(13-14-19(21)28-3)22(25)23-18-11-7-8-12-20(18)29-17-9-5-4-6-10-17/h4-15H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIHQTOSXAQAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylsulfamoyl)-4-methoxy-N-[2-(phenylsulfanyl)phenyl]benzamide

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